molecular formula C20H18FN7O B6436940 5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine CAS No. 2549063-84-3

5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine

Cat. No.: B6436940
CAS No.: 2549063-84-3
M. Wt: 391.4 g/mol
InChI Key: JUWILJFCKZSIHN-UHFFFAOYSA-N
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Description

5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound with the molecular formula C20H18FN7O and a molecular weight of 391.4 g/mol. It is supplied with a typical purity of 95% and is intended for research applications . This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry . Early research indicates that this compound exhibits potent inhibition of cell proliferation in various cancer cell lines. Studies have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting strong investigational potential in oncology research . The observed growth inhibition can be reversed by the addition of thymidine, indicating that the compound's mechanism of action may involve interference with nucleotide synthesis pathways or DNA replication processes . The structural features of this molecule, including the triazolo[4,5-d]pyrimidine core, which is known to be a purine isostere, contribute to its ability to interact with biological targets . Researchers are exploring this and related compounds for their affinity to various biological receptors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product documentation for specific handling and storage instructions.

Properties

IUPAC Name

7-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O/c21-15-6-7-17(22-10-15)29-12-14-8-9-27(11-14)19-18-20(24-13-23-19)28(26-25-18)16-4-2-1-3-5-16/h1-7,10,13-14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWILJFCKZSIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
CAS Number 2549063-84-3
Molecular Formula C20H18FN7O
Molecular Weight 391.4 g/mol
Structure Chemical Structure

The biological activity of this compound appears to be multifaceted:

  • Inhibition of Cell Proliferation : Studies have shown that this compound exhibits potent inhibition of cell proliferation in various cancer cell lines. For instance, it has been reported to have IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting a strong anti-cancer potential .
  • Mechanistic Insights : The growth inhibition observed can be reversed by the addition of thymidine, indicating that the compound may interfere with nucleotide synthesis pathways or DNA replication processes .
  • Targeting Specific Pathways : Preliminary research suggests that the compound may act as an inhibitor of specific kinases or receptors involved in cancer progression and survival. For example, compounds with similar structures have been identified as inhibitors of GCN2, a kinase linked to stress responses in cancer cells .

Case Studies and Research Findings

Research into the biological activity of this compound has yielded several significant findings:

  • Anticancer Activity : In a study involving various derivatives of triazolo-pyrimidines, compounds similar to this compound demonstrated significant anticancer effects across multiple tumor types. These findings support its potential as a therapeutic agent in oncology .
  • Antiviral Properties : Some derivatives have also shown promising antiviral activity, particularly against viral infections where nucleoside analogs are effective. The structural modifications present in this compound may enhance its bioavailability and efficacy in targeting viral replication mechanisms .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds in its class, a comparative analysis was conducted:

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
Compound AAnticancer0.5Kinase inhibition
Compound BAntiviral0.8Nucleoside analog
5-fluoro... Anticancer/Antiviral <0.05 Nucleotide synthesis interference

Scientific Research Applications

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps that include:

  • Formation of the pyrrolidine moiety through cyclization reactions.
  • Introduction of the triazolo-pyrimidine structure via coupling reactions.
  • Fluorination to enhance biological activity.

These synthetic pathways are crucial for optimizing the compound's pharmacological properties and improving yield during production.

Anticancer Activity

One of the most promising applications of 5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine is its potential as an anticancer agent. The compound has shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms that may involve:

  • Inhibition of DNA synthesis : Similar to other fluorinated pyrimidines like 5-fluorouracil (5-FU), it may act as an antimetabolite .
  • Induction of apoptosis : By targeting specific signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. The compound could potentially be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Study 1: Antitumor Activity

A study investigated the effects of various triazolo-pyrimidine derivatives, including this compound on human cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was evaluated against multiple strains of bacteria. The results indicated that it exhibited potent antibacterial activity comparable to standard antibiotics, highlighting its potential use in treating bacterial infections .

Comparative Analysis with Other Compounds

Compound NameStructure TypePrimary ApplicationEfficacy
5-FluorouracilAntimetaboliteCancer TherapyHigh
5-Fluoro-2-(...)Triazolo-PyrimidineAnticancer/AntimicrobialModerate to High
BenzotriazoleHeterocyclicAntifungalModerate

Preparation Methods

Synthesis of the Triazolo[4,5-d]Pyrimidine Core

The triazolo[4,5-d]pyrimidine scaffold is constructed via cyclization reactions starting from pyrimidine precursors. A common approach involves diazotization of 4,5-diaminopyrimidine derivatives followed by cyclization. For example, treatment of 4,5-diamino-2-phenylpyrimidine with sodium nitrite under acidic conditions generates the diazonium intermediate, which spontaneously cyclizes to form 3-phenyl-3H- triazolo[4,5-d]pyrimidine . The 7-position is subsequently functionalized through halogenation using phosphorus oxychloride, yielding 7-chloro-3-phenyl-3H- triazolo[4,5-d]pyrimidine as a key intermediate .

Functionalization of the Pyrrolidine Moiety

Pyrrolidin-3-ylmethanol serves as the precursor for introducing the pyrrolidine-methoxy group. The hydroxyl group is activated via tosylation using p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base, producing the corresponding tosylate . This intermediate undergoes nucleophilic substitution with the triazolo[4,5-d]pyrimidine core. In a representative procedure, 7-chloro-3-phenyl-3H- triazolo[4,5-d]pyrimidine is reacted with pyrrolidin-3-ylmethanol in acetonitrile at 80°C in the presence of trifluoroacetic acid (TFA) and triethylsilane, facilitating the displacement of the chlorine atom and forming the pyrrolidine-triazolo-pyrimidine adduct .

Etherification with 5-Fluoro-2-Hydroxypyridine

The final ether linkage is established via a Mitsunobu reaction between pyrrolidin-3-ylmethanol and 5-fluoro-2-hydroxypyridine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the hydroxyl group of the pyridine is deprotonated and coupled to the activated alcohol, yielding the desired methoxy bridge . Alternative methods employ SN2 displacement, where the tosylated pyrrolidine intermediate reacts with the sodium salt of 5-fluoro-2-hydroxypyridine in dimethylformamide (DMF) at 60°C .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates for nucleophilic substitutions but may promote side reactions like decomposition .

  • Catalysts : TFA and triethylsilane are pivotal in reductive amination and deprotection steps, with molar ratios optimized to 1:4 (substrate:TFA) for maximal efficiency .

  • Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates, while ethyl acetate facilitates extraction and purification .

Purification and Characterization

Final purification is achieved via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with key spectral data including:

  • ¹H NMR (DMSO-d6) : δ 8.00–7.90 (m, 2H, pyridine), 7.78 (d, J = 8.48 Hz, 3H, phenyl), 4.73 (s, 1H, methoxy) .

  • HRMS : Calculated [M+H]⁺ = 433.1558, observed 433.1562 .

Q & A

Q. What synthetic strategies are effective for constructing the triazolopyrimidine core in this compound?

The triazolopyrimidine moiety can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl halides and boronic acids (as in ) or reductive cyclization of nitroarenes with formic acid derivatives (). Key steps include optimizing catalyst loading (e.g., palladium(II) acetate at 0.1 equiv) and ligand selection (e.g., SPhos or XPhos ligands) to improve regioselectivity and yield .

Q. How can NMR spectroscopy resolve structural ambiguities in the pyrrolidine-methoxy linkage?

1^1H and 13^{13}C NMR are critical for confirming the substitution pattern. For instance, coupling constants in the pyrrolidine ring (e.g., δ 2.40 ppm for methyl groups in ) and NOE experiments can distinguish axial vs. equatorial positions. 19^{19}F NMR can confirm fluorine placement on the pyridine ring .

Q. What purification methods are recommended for isolating this compound?

Column chromatography with gradients of ethyl acetate/hexane () or preparative HPLC (for polar derivatives) are standard. Silica gel with 5-10% triethylamine improves recovery of amine-containing intermediates .

Advanced Research Questions

Q. How does the fluorine atom at position 5 influence electronic properties and reactivity?

Fluorine’s electron-withdrawing effect enhances electrophilic substitution on the pyridine ring. Computational studies (DFT) can map charge distribution and predict sites for functionalization. Compare with non-fluorinated analogs (e.g., in ) to assess changes in dipole moments and solubility .

Q. What mechanistic insights explain contradictions in catalytic efficiency for triazole ring formation?

Discrepancies in yields (e.g., 81% in vs. lower yields in other methods) may stem from ligand steric effects or solvent polarity. Kinetic studies (e.g., monitoring via in-situ IR) and Hammett plots can clarify substituent effects on reaction rates .

Q. How can structure-activity relationship (SAR) studies guide antimicrobial activity optimization?

Replace the phenyl group on the triazolopyrimidine with electron-deficient aryl rings (e.g., pyridyl or nitrophenyl) and test against Gram-positive/negative bacteria (as in ). Use MIC assays and molecular docking to correlate substituent effects with target binding (e.g., bacterial topoisomerases) .

Data Analysis and Optimization

Q. How to address low reproducibility in coupling reactions involving the pyrrolidine moiety?

Contradictory yields may arise from trace moisture or oxygen. Use rigorous Schlenk techniques () and add molecular sieves. Screen alternative bases (e.g., Cs2_2CO3_3 vs. K3_3PO4_4) and pre-catalysts (e.g., Pd(OAc)2_2 vs. Pd(dba)2_2) .

Q. What analytical workflows validate purity for in vivo studies?

Combine HPLC-UV (≥95% purity), HRMS for exact mass confirmation, and elemental analysis (e.g., C, H, N within 0.4% of theoretical values, as in ). Residual palladium must be <10 ppm (test via ICP-MS) .

Advanced Methodological Challenges

Q. How to design stable prodrug derivatives of this compound?

Introduce hydrolyzable groups (e.g., ester or carbamate) at the methoxy position. Assess stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Use LC-MS to track degradation products .

Q. Can machine learning predict solvent effects on crystallization?

Train models on datasets of similar triazolopyrimidines (e.g., melting points in ) using descriptors like Hansen solubility parameters. Validate predictions with polymorph screening (e.g., via slurry conversion experiments) .

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